2-(2,3-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine
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Overview
Description
2-(2,3-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
2-(2,3-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dichlorophenyl)amino)benzoic acid: This compound shares structural similarities with 2-(2,3-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine and is studied for its potential non-steroidal anti-inflammatory properties.
2,3-Dichlorophenyl isocyanate: This compound is another structurally related molecule used in various chemical reactions and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H12Cl4N2O2 |
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Molecular Weight |
502.2 g/mol |
IUPAC Name |
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-[5-(3,4-dichlorophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C24H12Cl4N2O2/c25-17-7-4-13(10-19(17)27)21-9-6-15(31-21)12-29-14-5-8-22-20(11-14)30-24(32-22)16-2-1-3-18(26)23(16)28/h1-12H |
InChI Key |
KQOAPFZVBRKBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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